molecular formula C19H34O B15163577 2-(Heptan-2-ylidene)cyclododecan-1-one CAS No. 187852-23-9

2-(Heptan-2-ylidene)cyclododecan-1-one

Cat. No.: B15163577
CAS No.: 187852-23-9
M. Wt: 278.5 g/mol
InChI Key: PMUVJQHJSXHQFT-UHFFFAOYSA-N
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Description

2-(Heptan-2-ylidene)cyclododecan-1-one is an organic compound characterized by a cyclododecanone core with a heptan-2-ylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptan-2-ylidene)cyclododecan-1-one typically involves the aldol condensation of cyclododecanone with heptanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Heptan-2-ylidene)cyclododecan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction with hydrogen gas in the presence of a palladium catalyst can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted ketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

2-(Heptan-2-ylidene)cyclododecan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Heptan-2-ylidene)cyclododecan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hexan-2-ylidene)cyclododecan-1-one
  • 2-(Octan-2-ylidene)cyclododecan-1-one

Comparison

2-(Heptan-2-ylidene)cyclododecan-1-one is unique due to its specific heptan-2-ylidene substituent, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

187852-23-9

Molecular Formula

C19H34O

Molecular Weight

278.5 g/mol

IUPAC Name

2-heptan-2-ylidenecyclododecan-1-one

InChI

InChI=1S/C19H34O/c1-3-4-11-14-17(2)18-15-12-9-7-5-6-8-10-13-16-19(18)20/h3-16H2,1-2H3

InChI Key

PMUVJQHJSXHQFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C1CCCCCCCCCCC1=O)C

Origin of Product

United States

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